molecular formula C22H19ClN2O2 B2576932 1-(2-chlorobenzyl)-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyridin-2(1H)-one CAS No. 1005300-86-6

1-(2-chlorobenzyl)-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyridin-2(1H)-one

Cat. No. B2576932
M. Wt: 378.86
InChI Key: BXPZTNAQNSJYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyridin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.

Scientific Research Applications

  • Synthesis of Pyridine and Tetrahydroquinoline Derivatives : This compound is used in the synthesis of dihydropyrindines and tetrahydroquinolines, which are important in pharmaceutical chemistry for the synthesis of natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

  • Preparation of Quinazolines : It contributes to the synthesis of 1,2,3,4-tetrahydroquinazolines, a process important in the development of various pharmacologically relevant compounds (Eynde, Godin, Mayence, Maquestiau, & Anders, 1993).

  • Crystal Structure Analyses : The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions, which are crucial for understanding its reactivity and potential applications (Pandi, Rajakannan, Velmurugan, Parvez, Kim, Senthilvelan, & Rao, 2002).

  • Synthesis of Imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines : It is used in the synthesis of these compounds, which can have various biological applications (Katritzky, Qiu, Long, He, & Steel, 2000).

  • Synthesis and Evaluation in Lubricating Greases : This compound is synthesized and characterized for use in lubricating greases, demonstrating the versatility of its applications beyond medicinal chemistry (Hussein, Ismail, & El-Adly, 2016).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : The compound is involved in reactions leading to the creation of various pyridine derivatives, showcasing its role in complex chemical syntheses (Al-Issa, 2012).

  • Antimicrobial Activity Studies : It has been incorporated into novel derivatives for studying their antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

  • One-Pot Synthesis of Pyrido[2′,1′2,3]imidazo[4,5-c]isoquinolines

    : The compound is used in efficient one-pot syntheses, demonstrating its utility in creating complex heterocyclic structures (Maleki, 2014).

  • Antimalarial Potential Evaluation : It forms part of novel quinoline-pyrazolopyridine derivatives evaluated for antimalarial potential, indicating its role in addressing global health challenges (Saini, Jain, Kumar, & Jain, 2016).

  • Lewis Acid Catalyzed Reactions : The compound is involved in Lewis acid catalyzed reactions to create pyrrolidine and tetrahydroquinoline derivatives, which can be applied in various chemical syntheses (Lu & Shi, 2007).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c23-19-11-3-1-8-17(19)15-24-13-6-10-18(21(24)26)22(27)25-14-5-9-16-7-2-4-12-20(16)25/h1-4,6-8,10-13H,5,9,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPZTNAQNSJYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one

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